molecular formula C15H17BrClNO2 B1377169 [4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride CAS No. 1423034-12-1

[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride

Cat. No.: B1377169
CAS No.: 1423034-12-1
M. Wt: 358.66 g/mol
InChI Key: XLLSOACZSXEHOP-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride is a chemical compound with the molecular formula C15H17BrClNO2 and a molecular weight of 358.66 g/mol It is a derivative of phenylmethanamine, featuring benzyloxy, bromo, and methoxy substituents on the phenyl ring

Properties

IUPAC Name

(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2.ClH/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11;/h2-8H,9-10,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLSOACZSXEHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN)Br)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423034-12-1
Record name Benzenemethanamine, 3-bromo-5-methoxy-4-(phenylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423034-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing more efficient and cost-effective processes. These methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Overview

[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride is a compound with significant potential in various scientific research applications, particularly in the fields of organic chemistry, medicinal chemistry, and pharmacology. Its unique structure, characterized by the presence of bromine, methoxy, and benzyloxy groups, allows for diverse chemical reactivity and biological interactions.

Organic Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its functional groups enable various reactions such as oxidation, reduction, and substitution, making it valuable for developing new compounds with specific properties .

Medicinal Chemistry

  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related compounds have shown potential in inhibiting metastasis in hepatocellular carcinoma (HCC) by modulating pathways associated with cell migration and invasion . Such findings highlight its potential role in developing novel cancer therapies.
  • Biological Activity : Research indicates that compounds similar to this compound possess biological activities such as antimicrobial effects. Ongoing studies aim to elucidate the mechanisms through which these compounds exert their biological effects, potentially leading to new therapeutic agents .

Pharmacology

  • Receptor Modulation : The compound's ability to interact with specific receptors makes it a candidate for pharmacological studies. For example, compounds within its chemical class have been investigated for their ability to activate peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic regulation and inflammation .

Case Study 1: Anticancer Activity

A study explored the effects of benzofuran derivatives on HCC cells, revealing that certain modifications to the structure can significantly inhibit cell motility and promote apoptosis. The findings suggest that similar structural motifs found in this compound may also confer anticancer properties through similar mechanisms .

Case Study 2: Receptor Agonism

Research on a related chemotype demonstrated that modifications led to enhanced potency in activating PPARα receptors. This suggests that this compound could be further explored for its potential to modulate such receptors, impacting conditions related to inflammation and metabolic disorders .

Mechanism of Action

The mechanism of action of [4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy, bromo, and methoxy groups contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine
  • [4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanol
  • [4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methane

Uniqueness

[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its potential antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a bromine atom, methoxy group, and benzyloxy moiety attached to a phenyl ring. These functional groups are pivotal in determining the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported minimum inhibitory concentrations (MICs) as low as 50 μg/ml against certain Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies demonstrate that it can inhibit cell proliferation in several cancer cell lines, including cervical (HeLa), breast (MCF-7), and lung (H460) cancer cells. The compound's effectiveness was quantified using IC50 values, with some studies reporting values around 0.56 μM for specific cancer cell lines .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, several pathways have been proposed:

  • VEGFR-2 Inhibition : The compound may act as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Inhibiting this receptor could reduce tumor growth and metastasis .
  • Cell Cycle Arrest and Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death .
  • Epithelial-Mesenchymal Transition (EMT) : The compound has been shown to downregulate proteins associated with EMT, such as integrin α7 and MMP9, which are crucial for cancer cell migration and invasion .

Study 1: Anticancer Efficacy

A study evaluated the effect of this compound on HeLa cells. The results indicated that treatment with the compound led to a significant reduction in cell viability at concentrations above 5 μM after 48 hours, with an IC50 value determined at approximately 38.15 μM. The study highlighted the compound's potential as a therapeutic agent against cervical cancer .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against various pathogens. The results revealed effective inhibition against multiple bacterial strains, reinforcing its potential application in treating infections caused by resistant bacteria .

Data Summary

Activity Cell Line/Pathogen IC50/MIC Value Effect Observed
AnticancerHeLa38.15 μMReduced cell viability
AnticancerMCF-7~0.56 μMInhibition of proliferation
AntimicrobialVarious Gram-negative50 μg/mlSignificant growth inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride?

  • Methodology : The compound can be synthesized via a multi-step halogenation and protection strategy. For example, bromination of a pre-functionalized phenylmethanamine precursor using N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H₂SO₄) achieves regioselective substitution at the 3-position. Benzyloxy and methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, followed by hydrochloride salt formation using HCl in anhydrous ethanol .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane 1:3) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Q. How can researchers ensure the stability of this compound during storage?

  • Methodology : Store the compound at −20°C in airtight, light-protected containers under inert gas (argon or nitrogen). Stability tests indicate decomposition above 225°C, with hygroscopicity requiring desiccant use (e.g., silica gel packets) .
  • Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via ¹H NMR (DMSO-d₆) for amine proton integrity (δ 2.8–3.2 ppm) and absence of benzyl ether cleavage (δ 4.5–5.0 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • Mass Spectrometry : Exact mass confirmation (calculated for C₁₅H₁₅BrClNO₂: [M+H]⁺ 364.07) using ESI-MS .
  • NMR : ¹³C NMR to verify substitution patterns (e.g., bromine-induced deshielding at C-3: δ 115–120 ppm) .
  • Elemental Analysis : Validate C, H, N, Cl, and Br content (±0.3% theoretical) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of [4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine in cross-coupling reactions?

  • Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electron-deficient sites. The bromine atom at C-3 shows high electrophilicity (LUMO energy: −1.8 eV), making it suitable for Suzuki-Miyaura coupling with aryl boronic acids .
  • Experimental Validation : Compare predicted coupling efficiency (e.g., with 4-methoxyphenylboronic acid) against empirical yields (optimized conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .

Q. What strategies mitigate side reactions during deprotection of the benzyloxy group?

  • Methodology : Hydrogenolysis (H₂, 1 atm, 10% Pd/C, EtOH) selectively removes the benzyl group without cleaving the methoxy or amine functionalities. Alternative methods include BCl₃ in DCM at −78°C for acid-sensitive substrates .
  • Troubleshooting : Monitor by LC-MS for intermediates (e.g., [M-Bn+H]⁺ at m/z 268.04) and optimize reaction time to prevent over-reduction .

Q. How does the compound’s structure influence its potential as a bioorthogonal reagent?

  • Analysis : The primary amine facilitates conjugation with tetrazine derivatives (e.g., via NHS ester coupling), enabling inverse electron-demand Diels-Alder (IEDDA) "click" reactions for bioconjugation. The bromine atom provides a handle for further functionalization (e.g., isotopic labeling with ⁷⁷Br) .
  • Case Study : Conjugation with tetrazine-PEG₃-azide (1:1 molar ratio, pH 8.5, 25°C) achieves >90% yield, confirmed by fluorescence quenching assays .

Contradictions and Resolutions

  • Contradiction : reports decomposition at 206–225°C, while suggests stability up to 225°C.
    • Resolution : Variability may arise from crystallinity differences. Use differential scanning calorimetry (DSC) to batch-test thermal profiles .

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